Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a synthetic compound classified under tetrahydroisoquinolines. Its molecular formula is , and it features a unique structure that includes a benzofuran moiety along with dichloro substitutions. This compound has garnered attention in medicinal chemistry due to its potential applications as a lead compound in drug development, particularly for treating autoimmune diseases and inflammatory conditions by acting as an antagonist to lymphocyte function-associated antigen 1 (LFA-1) .
The synthesis of methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves several steps, typically including the following:
A multi-step reaction sequence is typically employed to achieve the final compound, with yields dependent on the specific conditions and purification methods used.
The molecular structure of methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be depicted as follows:
The presence of the benzofuran moiety contributes to its pharmacological properties and distinguishes it from other compounds in its class .
Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate participates in various chemical reactions primarily aimed at modifying its functional groups for enhanced activity. Notable reactions include:
These reactions are essential for optimizing the compound's therapeutic profile.
The mechanism of action of methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate primarily involves its interaction with LFA-1 on lymphocytes. By inhibiting LFA-1 interactions with its ligands (such as intercellular adhesion molecule 1), this compound effectively reduces lymphocyte adhesion and migration. This action is crucial in modulating immune responses in autoimmune diseases .
Studies utilizing surface plasmon resonance and enzyme-linked immunosorbent assays have quantified binding affinities and inhibition constants, confirming its potential therapeutic applications .
The physical and chemical properties of methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate include:
Property | Value |
---|---|
Boiling Point | Predicted at approximately 851.6 °C |
Density | Approximately 1.405 g/cm³ |
pKa | Predicted at around 11.16 |
Solubility | Soluble in organic solvents; insoluble in water |
These properties are significant for determining the compound's behavior in biological systems and its potential for drug formulation .
Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several promising applications in scientific research:
The 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate moiety is constructed via a Pictet-Spengler reaction as the pivotal cyclization step. Traditional routes suffered from harsh conditions (e.g., solvent-free high-temperature sealing, >200°C), yielding ≤35% due to decomposition [4]. Modern improvements use:
Table 1: Optimization of Pictet-Spengler Cyclization for Intermediate 30
Protecting Group (R) | Catalyst System | Time (h) | Yield (%) |
---|---|---|---|
H (unprotected) | H₂SO₄/AcOH (3:2) | 12 | <10 |
t-Boc | H₂SO₄/AcOH (3:2) | 8 | 25 |
Trifluoroacetyl | H₂SO₄/AcOH (3:2) | 4 | 85 |
Integration of the benzofuran-6-carbonyl unit employs two key methodologies:1. Direct C-H Activation/Carbonylation:- Starting from 4-bromo-2-hydroxybenzaldehyde (25), Williamson ether synthesis with methyl 2-chloroacetate forms methyl 2-((4-bromo-2-formyl)phenoxy)acetate (25-1) in 90% yield—a significant improvement over bromoacetic acid (30% yield) [4].- Palladium-free n-BuLi/CO₂ carboxylation converts 27 to benzofuran-6-carboxylic acid (2) at –78°C, eliminating residual metal concerns [4].
Solvent polarity critically impacts acylation kinetics and hydrolysis susceptibility:
Table 2: Solvent-Dependent Stability of Methyl Ester Intermediate
Solvent System | Temperature (°C) | Degradation Half-Life (h) | Major Degradant |
---|---|---|---|
DCM/Water (9:1) | 25 | >200 | None |
Methanol/1M NaOH (8:2) | 25 | 3.5 | Tetrahydroisoquinoline-6-acid |
Acetonitrile/0.1M HCl (7:3) | 25 | 8.2 | Benzofuran-6-acid + decarboxylated byproducts |
Amide bond formation between benzofuran-6-carbonyl and tetrahydroisoquinoline subunits employs:
Polymorph stability dictates bioavailability in downstream APIs like lifitegrast. Key crystallization parameters:
Table 3: Crystallization Conditions vs. Polymorph Characteristics
Condition | Polymorph Form | Habit | Purity (%) | Storage Stability |
---|---|---|---|---|
Ethyl acetate/n-heptane | I | Needles | 99.5 | Hygroscopic |
Isopropanol/water (7:3) | II | Prisms | 99.9 | >24 months at 25°C |
Acetone/water (6:4) | III (metastable) | Platelets | 98.7 | Converts to II in 30 days |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0